molecular formula C8H8ClN3 B14040667 5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine

5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B14040667
M. Wt: 181.62 g/mol
InChI Key: NAWFWUYEKRSFIC-UHFFFAOYSA-N
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Description

5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the commercially available 2-chloro-3-nitropyridine. The first step involves the nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group. The nitro group is then reduced to form the required 2,3-diaminopyridine derivative . This intermediate undergoes cyclization in the presence of acetic anhydride to form the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. It can inhibit enzymes and receptors involved in critical biological pathways. For example, it has been shown to inhibit angiotensin II receptors, which play a role in blood pressure regulation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom enhances its ability to participate in substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-3,7-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-5-3-6(9)11-8-7(5)10-4-12(8)2/h3-4H,1-2H3

InChI Key

NAWFWUYEKRSFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N=CN2C)Cl

Origin of Product

United States

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